molecular formula C17H14BrNO B3172899 5-Bromo-2-(1-naphthylmethoxy)phenylamine CAS No. 946743-28-8

5-Bromo-2-(1-naphthylmethoxy)phenylamine

Cat. No. B3172899
CAS RN: 946743-28-8
M. Wt: 328.2 g/mol
InChI Key: NGNPDANNFFQZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(1-naphthylmethoxy)phenylamine, or 5-Bromo-2-naphthylmethoxyamine (B2NMA), is a phenylamine derivative that has been used as a research chemical for many years. It is an interesting compound due to its unique properties and wide range of applications.

Scientific Research Applications

Metabolism Studies

  • 5-Bromo-2-(1-naphthylmethoxy)phenylamine and its derivatives have been studied in the context of metabolism, particularly focusing on their transformation in biological systems. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, revealing various metabolic pathways and metabolites (Kanamori et al., 2002).

Synthesis and Antimicrobial Activity

  • The compound has been involved in the synthesis of novel pyrimidine derivatives, as explored by Mallikarjunaswamy et al. (2017). These derivatives demonstrated in vitro antimicrobial activity, showing the potential use of 5-Bromo-2-(1-naphthylmethoxy)phenylamine in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).

Serotonin Agonists Research

  • Research by Dowd et al. (2000) on phenylalkylamines, including compounds similar to 5-Bromo-2-(1-naphthylmethoxy)phenylamine, has contributed to understanding the structure-affinity relationships of these compounds as 5-HT(2A) serotonin agonists. This highlights its relevance in neurological and pharmacological research (Dowd et al., 2000).

Intermediate in Pharmaceutical Synthesis

  • The compound and its derivatives have been used as intermediates in the synthesis of pharmaceuticals. For example, Xu and He (2010) described its use in the preparation of non-steroidal anti-inflammatory agents, demonstrating its utility in medicinal chemistry (Xu & He, 2010).

Organic Semiconductor Research

  • In the field of materials science, derivatives of 5-Bromo-2-(1-naphthylmethoxy)phenylamine have been studied for their potential as organic semiconductors. Gudeika et al. (2014) explored the properties of triphenylamine derivatives, indicating the relevance of such compounds in developing new electronic materials (Gudeika et al., 2014).

properties

IUPAC Name

5-bromo-2-(naphthalen-1-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO/c18-14-8-9-17(16(19)10-14)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNPDANNFFQZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1-naphthylmethoxy)phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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